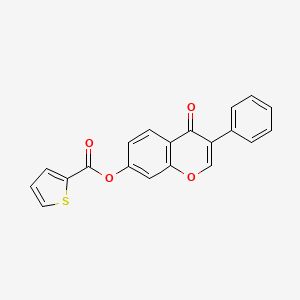
4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate is a derivative of chromene, which is a class of organic compounds with notable applications in pharmaceuticals and materials science due to their diverse biological activities and optical properties. Chromenes are characterized by a 4H-chromene core, a structure that consists of a benzopyran moiety with various substitutions possible at different positions on the ring system.
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, a related compound, was achieved through a Vilsmeier reaction followed by oxidation using Jones reagent, demonstrating a rapid synthetic method for such compounds . Similarly, the synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones through photoinduced intramolecular coupling represents another approach to chromene derivatives, showcasing the versatility of synthetic methods available .
Molecular Structure Analysis
The molecular structure of chromene derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For example, the structure of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones was determined by these methods, along with single-crystal X-ray crystallography . The crystal structures of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have also been elucidated, revealing that the molecules are essentially planar and exhibit anti conformations .
Chemical Reactions Analysis
Chromene derivatives can undergo a variety of chemical reactions, including cycloadditions, polymerizations, and cyclization reactions. For instance, 2-oxo-2H-chromenylpyrazolecarboxylates were synthesized by a [3 + 2] cycloaddition reaction . Additionally, the oxidative polymerization of phenol-based monomers related to chromenes has been achieved, further expanding the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives, such as solubility, thermal stability, and electrical conductivity, are characterized using techniques like TG-DTA, DSC, GPC, and the four-point probe technique . The photophysical properties, including UV and fluorescence, are also of interest, as they can be tailored for specific applications, such as covert marking pigments or in the design of bioactive molecules with potential anticancer activity .
Aplicaciones Científicas De Investigación
Photochemical Synthesis and Optical Properties
The photochemical synthesis of 4H-thieno[3,2-c]chromene derivatives has been achieved, demonstrating their potential as covert marking pigments due to their photophysical properties. Such compounds have been synthesized via UV light-induced cyclization, showing high yields and the formation of intermediate radical species as detected by EPR spectroscopy. These derivatives exhibit notable optical properties, making them candidates for applications in materials science, particularly in photoluminescent materials (Ulyankin et al., 2021).
Rapid Synthesis and Intermediates for Biological Compounds
A rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the synthesis of biologically active compounds, highlights the relevance of these chromene derivatives in medicinal chemistry. This synthesis provides a straightforward approach to obtaining key intermediates for further development of therapeutic agents (Zhu et al., 2014).
Investigation of Proton Transfer Mechanisms
In-depth theoretical studies on the intramolecular proton transfer mechanisms of chromene derivatives have shed light on their electronic and photophysical behaviors. Such investigations are crucial for understanding the fundamental properties of these compounds and their potential applications in designing novel photofunctional materials (Huang et al., 2017).
Antibacterial and Antioxidant Activities
The synthesis of chromene derivatives and their evaluation for antibacterial and antioxidant activities demonstrate the potential of these compounds in pharmaceutical applications. Such studies are essential for the discovery of new therapeutic agents with improved efficacy and safety profiles (Subbareddy & Sumathi, 2017).
Anticancer Activities
Research into the cytotoxic activities of chromene derivatives against various cancer cell lines underscores their potential as anticancer agents. These studies are pivotal for the development of novel chemotherapeutic options, providing a foundation for further research into their mechanisms of action and therapeutic potential (Raj et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-19-15-9-8-14(24-20(22)18-7-4-10-25-18)11-17(15)23-12-16(19)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMHQHBLKVATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)
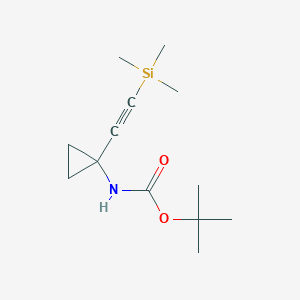



![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)

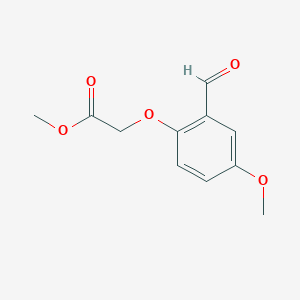
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)
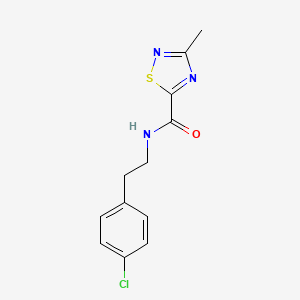
![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)
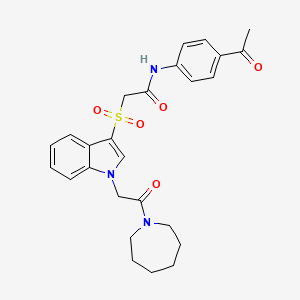
![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)
![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)